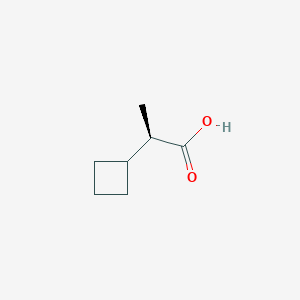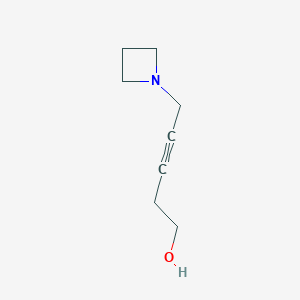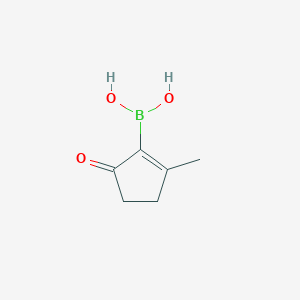
7H-1-Benzopyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-1-Benzopyran-7-one, also known as chromone, is an organic compound with the molecular formula C9H6O2. It is a derivative of benzopyran and is characterized by a benzene ring fused to a pyran ring with a ketone functional group at the 7th position. This compound is notable for its aromatic properties and is commonly used in the synthesis of various pharmaceuticals and organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7H-1-Benzopyran-7-one can be synthesized through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. This method is favored due to its simplicity and high yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions typically include controlled temperatures and pressures, as well as the use of catalysts to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 7H-1-Benzopyran-7-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as 7-hydroxy-1-benzopyran-7-one.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated, alkylated, and acylated derivatives, which are valuable intermediates in the synthesis of more complex organic molecules .
Applications De Recherche Scientifique
7H-1-Benzopyran-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and natural products.
Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe in biochemical assays.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the production of dyes, fragrances, and agrochemicals.
Mécanisme D'action
The mechanism of action of 7H-1-Benzopyran-7-one and its derivatives often involves interaction with biological macromolecules such as DNA and proteins. For instance, certain derivatives can intercalate into DNA, inhibiting its replication and transcription processes. Additionally, these compounds may interact with enzymes, altering their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Coumarin: Another benzopyran derivative with a lactone ring, known for its anticoagulant properties.
Flavone: A flavonoid with a similar structure, widely studied for its antioxidant and anti-inflammatory effects.
Isoflavone: A compound found in soy products, known for its estrogenic activity.
Uniqueness: 7H-1-Benzopyran-7-one is unique due to its versatile reactivity and the ease with which it can be modified to produce a wide range of derivatives. Its structure allows for various substitutions, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Propriétés
Numéro CAS |
239783-62-1 |
|---|---|
Formule moléculaire |
C9H6O2 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
chromen-7-one |
InChI |
InChI=1S/C9H6O2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H |
Clé InChI |
VJBCBLLQDMITLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC2=CC(=O)C=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)











![7-Aminospiro[2.5]oct-6-EN-5-one](/img/structure/B11923955.png)

